Product packaging for Glycyl-L-phenylalanine(Cat. No.:CAS No. 3321-03-7)

Glycyl-L-phenylalanine

Cat. No.: B1581239
CAS No.: 3321-03-7
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-VIFPVBQESA-N
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Description

Contextualization within Dipeptide Biochemistry

Glycyl-L-phenylalanine is a dipeptide, one of the simplest forms of peptides, consisting of two amino acid residues. hmdb.ca Specifically, it is formed from the condensation of glycine (B1666218), the simplest amino acid, and L-phenylalanine, an essential aromatic amino acid. hmdb.canih.gov This linkage occurs through a peptide bond between the carboxyl group of glycine and the amino group of L-phenylalanine. As a product of protein digestion and catabolism, this compound represents a basic unit in the vast and complex world of protein biochemistry. hmdb.ca Its study provides a window into the fundamental principles of peptide chemistry and behavior in biological systems.

Significance in Peptide Science and Biological Studies

The importance of this compound in research stems from its utility as a model compound. Scientists utilize it to investigate various biochemical phenomena, including peptide transport across cellular membranes and the kinetics of enzymatic hydrolysis. nih.govrsc.orgresearchgate.net Its derivatives are also employed in a range of biochemical and pharmacological studies. ontosight.aiontosight.ai For instance, this compound 2-naphthylamide serves as a substrate for enzymes like cathepsin C, aiding in the differentiation between lysosomes and prelysosomal endocytic vacuoles. nih.govnih.gov The study of its interactions with other molecules, such as cyclodextrins, further broadens its application in areas from drug transport to the development of novel materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B1581239 Glycyl-L-phenylalanine CAS No. 3321-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344793
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3321-03-7
Record name Glycylphenylalanine
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Record name Glycyl-L-phenylalanine
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Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
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Record name N-glycyl-3-phenylalanine
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Record name GLYCYL-L-PHENYLALANINE
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Advanced Synthetic Methodologies and Chemical Derivatization

Targeted Synthesis of Glycyl-L-phenylalanine Derivatives

The targeted synthesis of this compound derivatives allows for the introduction of diverse functional groups, significantly altering the molecule's chemical and physical properties.

A series of di-N-substituted this compound (diNsGF) derivatives have been effectively synthesized using the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.netmdpi.com This powerful isocyanide-based multicomponent reaction allows for the combination of four different starting materials in a single pot to generate complex peptide-like molecules with high efficiency and atomic economy. nih.govresearchgate.net The synthesis involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, leading to a diverse library of dipeptide derivatives. nih.gov All synthesized compounds were characterized using spectroscopic and spectrometric methods to confirm their structures. nih.govmdpi.com

Table 1: Examples of Synthesized di-N-Substituted Glycyl-Phenylalanine (diNsGF) Derivatives via Ugi-4CR mdpi.com
Compound IDDescriptionMolecular Formula of Anion [M-H]⁻
Compound 7aA diNsGF derivative showing significant and selective activity against acetylcholinesterase (AChE). nih.govmdpi.comC₂₃H₂₈N₃O₄⁻
Compound 6d6-Benzamido-2-benzyl-4-oxo-3,6-diazadecanedioic acid. mdpi.comData Not Available in Search Results

This compound and other dipeptides serve as ligands for the synthesis of organometallic compounds, particularly triorganotin(IV) derivatives, which are explored for their potential biomedical applications. researchgate.netchemicalbook.com These derivatives are typically prepared by reacting triorganotin(IV) chlorides (such as those with methyl, butyl, or phenyl groups) with the sodium salt of the dipeptide. researchgate.net The resulting complexes, with the general formula R₃SnL (where L is the dipeptide anion), have been characterized by various spectroscopic techniques. chemicalbook.com The introduction of the organotin moiety is a key derivatization step aimed at enhancing the biological activity of the parent dipeptide, with studies investigating their anti-inflammatory and antimicrobial properties. chemicalbook.com

Coordination Chemistry and Supramolecular Assembly

This compound's structure, featuring both amine and carboxylate functional groups, makes it an excellent ligand for coordinating with metal ions and participating in non-covalent interactions with host molecules.

This compound readily forms coordination polymers with divalent metal ions like zinc(II) and cadmium(II). rsc.orgrsc.org The synthesis of [Zn(Gly-L-Phe)₂] and [Cd(Gly-L-Phe)₂] can be achieved through reactions of the respective metal nitrates with the dipeptide in the presence of a base. rsc.orgrsc.org In these structures, the metal ions are coordinated by the dipeptide ligands, which act as bridges. rsc.org For the zinc(II) complex, the metal ion is in a tetrahedral coordination environment, bonded to two amino groups from the glycyl moiety and two carboxylate groups from the phenylalanine moiety. rsc.orgrsc.org Both the zinc and cadmium polymers form two-dimensional coordination networks that are isomorphous. rsc.org These 2D layers further interact through hydrogen bonds, leading to a twofold interpenetrated, non-porous 3D supramolecular structure. rsc.orgresearchgate.net

Table 2: Crystallographic Data for this compound Coordination Polymers rsc.org
CompoundFormulaCrystal SystemSpace Group
[Zn(Gly-L-Phe)₂]C₂₂H₂₄N₄O₆ZnMonoclinicC2
[Cd(Gly-L-Phe)₂]C₂₂H₂₄N₄O₆CdMonoclinicC2

The interaction between this compound (Gly-L-Phen) and the macrocyclic host molecule β-cyclodextrin (β-CD) has been investigated to understand their supramolecular assembly. researchgate.netresearchgate.net β-Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate "guest" molecules. scienceasia.org Studies using techniques such as Nuclear Magnetic Resonance (NMR), fluorescence spectroscopy, and diffusion experiments have shown that this compound and β-cyclodextrin form an inclusion complex. researchgate.netresearchgate.net The stoichiometry of this host-guest complex is predominantly 1:1. researchgate.net The association constant (K), which measures the strength of the interaction, has been determined to be approximately 40-43 M⁻¹ by NMR and fluorescence methods, respectively, indicating a defined but reversible binding process. researchgate.net This interaction is primarily driven by the inclusion of the dipeptide's phenyl group into the hydrophobic cavity of the β-cyclodextrin. scienceasia.org

Conformational Landscape and Molecular Dynamics

Spectroscopic Probes of Glycyl-L-phenylalanine Conformations

Spectroscopic techniques are powerful tools for investigating the conformational preferences of peptides in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the solution-state conformation of peptides. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the relative orientations of atoms and the preferred rotamers.

Studies on this compound have utilized ¹H NMR to investigate its conformational behavior. The analysis of vicinal proton-proton coupling constants (J-couplings) provides information about the dihedral angles along the peptide backbone and the side chain. For the phenylalanine residue, the populations of rotational isomers around the Cα-Cβ bond can be evaluated. bibliotekanauki.pl Research has interpreted NMR data to suggest a preferred p-type conformation of the peptide chain, where the two α-protons are situated in the plane of the amide bond. cdnsciencepub.com Furthermore, NMR has been instrumental in studying the interactions between this compound and other molecules, such as cyclodextrins, providing detailed structural information on the resulting complexes in solution. uc.pt

Table 1: Representative ¹H NMR Parameters for this compound This table is illustrative and compiles representative data from typical NMR studies. Actual values can vary with experimental conditions (solvent, pH, temperature).

ParameterDescriptionTypical Value Range (ppm or Hz)Conformational Insight
Chemical Shifts (δ)
Gly α-CH₂Chemical shift of the glycine (B1666218) alpha protons.3.5 - 3.8 ppmSensitive to the local electronic environment and backbone conformation.
Phe α-CHChemical shift of the phenylalanine alpha proton.4.5 - 4.8 ppmInfluenced by the peptide backbone and side-chain orientation.
Phe β-CH₂Chemical shifts of the phenylalanine beta protons.2.9 - 3.2 ppmReflects the rotameric state of the phenyl side chain.
Phe AromaticChemical shifts of the phenyl ring protons.7.2 - 7.4 ppmCan be affected by stacking interactions and solvent exposure.
Coupling Constants (J)
³J(HNCαH)Vicinal coupling constant between the amide proton and the alpha proton.5 - 8 HzRelated to the backbone dihedral angle φ via the Karplus equation.
³J(αHβH)Vicinal coupling constants between the alpha and beta protons of phenylalanine.3 - 12 HzUsed to determine the populations of the gauche(-), gauche(+), and trans rotamers of the side chain.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a snapshot of the molecular vibrations of a peptide. These vibrations are sensitive to the local structure, including backbone conformation and hydrogen bonding patterns.

The vibrational properties of this compound have been investigated using both Raman and infrared spectroscopy. nih.gov These experimental studies are often coupled with theoretical calculations to assign the observed vibrational modes to specific molecular motions. nih.govresearchgate.net For instance, the strong bands appearing around 930 cm⁻¹ and 1390 cm⁻¹ in the surface-enhanced Raman scattering (SERS) spectra are assigned to the C-COO⁻ stretching and COO⁻ symmetric stretching vibrations, respectively. koreascience.kr Changes in the Amide I band (primarily C=O stretching, ~1650 cm⁻¹) and the Amide II band (N-H bending and C-N stretching, ~1550 cm⁻¹) are particularly informative for deducing changes in the secondary structure of the peptide backbone. Studies under high pressure have used Raman spectroscopy to observe conformational changes and phase transitions in crystalline this compound. nih.gov

Table 2: Key Vibrational Modes of this compound and their Structural Correlation This table presents a summary of key vibrational bands and their general assignments based on spectroscopic studies.

Vibrational ModeTypical Wavenumber (cm⁻¹)DescriptionStructural Significance
Amide A ~3300N-H stretchingSensitive to hydrogen bonding.
Amide I 1640 - 1680C=O stretching of the peptide bondHighly sensitive to the backbone conformation (e.g., β-sheet, random coil).
Amide II 1520 - 1580N-H in-plane bending and C-N stretchingAlso sensitive to backbone conformation and hydrogen bonding.
COO⁻ sym. stretch ~1400Symmetric stretching of the carboxylate groupIndicates the ionization state and coordination of the C-terminus.
Phenyl ring modes 1004, 1032, ~1600C-C stretching and other ring vibrationsCharacteristic of the phenylalanine side chain; can indicate environmental changes.

Computational Modeling of Conformational Preferences

Computational methods provide a powerful complement to experimental techniques, allowing for a detailed exploration of the conformational energy landscape of peptides.

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are used to calculate the energies of different peptide conformations, thereby mapping the potential energy surface. cuni.czsci-hub.st These methods can predict the relative stabilities of various conformers and identify the global energy minimum structure.

For this compound and related peptides, DFT calculations, often using functionals like B3LYP, have been employed to perform conformational analysis. nih.govresearchgate.net Such studies involve optimizing the geometry of various initial conformers to find stable structures. csic.es The calculations can determine the energetically preferred backbone and side-chain dihedral angles. For example, a conformational analysis of the zwitterionic form of this compound was performed using the B3LYP functional to determine the lowest energy conformation. nih.gov These theoretical calculations are also crucial for accurately assigning vibrational modes observed in experimental FTIR and Raman spectra. researchgate.net

Table 3: Comparison of Computational Methods for Conformational Analysis This table outlines the principles and typical applications of different quantum chemical methods.

MethodPrincipleStrengthsCommon Application for Gly-Phe
Ab Initio (e.g., MP2) Solves the Schrödinger equation from first principles with a series of approximations. Higher levels include electron correlation.High accuracy, provides benchmark data. acs.orgCalculating accurate relative energies and geometries of a small number of key conformers. cuni.cz
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) Models electron correlation through a functional of the electron density.Good balance of accuracy and computational cost. csic.esGeometry optimization of multiple conformers, calculation of vibrational frequencies, and exploring the potential energy surface. nih.govresearchgate.net
Semi-empirical Methods Uses parameters derived from experimental data to simplify quantum mechanical calculations.Very fast, suitable for large systems or initial screening.Rapidly scanning a wide range of conformations to identify plausible starting points for higher-level calculations.

While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of peptides over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide samples different conformations.

MD simulations have been used to study the behavior of phenylalanine-containing peptides in aqueous solution. nih.gov These simulations can reveal the propensities for forming specific structures like β-turns or extended conformations and can model the transitions between these states. nih.gov By simulating the peptide in an explicit solvent environment, MD can capture the influence of hydration on conformational preferences. researchgate.net Although specific MD studies focusing solely on the conformational transitions of isolated this compound are part of the broader research on peptides, the methodology is crucial for understanding how the dipeptide navigates its energy landscape, folding and unfolding over timescales from picoseconds to microseconds. nih.govacs.org

Interrogating Interactions Within Biological Systems

Biomembrane Transport Mechanisms

The transport of the dipeptide Glycyl-L-phenylalanine across biological membranes, particularly the intestinal brush-border membrane, is a sophisticated process governed by specific carrier-mediated systems. This transport is crucial for the absorption of dietary protein digestion products. The efficiency of this uptake is influenced by various physiological factors, including ion gradients and pH. Understanding these mechanisms is essential for a comprehensive view of peptide and amino acid bioavailability.

Carrier-Mediated Uptake in Intestinal Brush-Border Membranes

The primary mechanism for the absorption of this compound and other small peptides from the intestinal lumen is through carrier-mediated transport. abdominalkey.comresearchgate.net This process is principally facilitated by the peptide transporter 1 (PepT1), a low-affinity, high-capacity transporter located in the apical membrane of intestinal epithelial cells. researchgate.netnih.govphysiology.org Studies using intestinal brush-border membrane vesicles have demonstrated that dipeptides like this compound are transported into the enterocytes. jst.go.jpnih.gov The transport of di- and tripeptides via PepT1 is a critical pathway for amino acid absorption, often being more efficient than the transport of free amino acids. harvardapparatus.com

The transport process involves the binding of the dipeptide to the PepT1 transporter, which then undergoes a conformational change to move the substrate across the membrane into the cell. fu-berlin.de Once inside the enterocyte, this compound is typically hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine (B1666218) and L-phenylalanine, which then enter the portal circulation. abdominalkey.com Research has shown that supplementation with this compound can even increase the expression and function of the PepT1 transporter in rats. nih.gov

Role of Cation Gradients and pH in Dipeptide Transport Processes

The transport of dipeptides such as this compound via the PepT1 transporter is an electrogenic process that is dependent on a proton (H+) gradient. nih.govnih.gov This means that the movement of the dipeptide into the cell is coupled with the movement of protons down their electrochemical gradient. nih.govharvardapparatus.com The optimal transport of dipeptides like glycyl-L-proline occurs at an acidic extravesicular pH, typically between 5.5 and 6.0, when the intravesicular pH is neutral (7.5). nih.gov This inwardly directed proton gradient provides the driving force for the uphill transport of the dipeptide against its concentration gradient. nih.govnih.gov

The process results in a net transfer of positive charge into the cell, making it sensitive to the membrane potential. nih.gov An interior-negative membrane potential can stimulate dipeptide transport, further highlighting the electrogenic nature of the process. nih.gov While the transport is primarily proton-dependent, some studies have investigated the role of other cations. For instance, the transport of this compound has been shown to be independent of sodium (Na+) and potassium (K+) gradients. nih.gov However, it has been noted that some dipeptides may be co-transported with sodium, suggesting the possibility of multiple peptide transporters with different characteristics. nih.gov

Comparative Analysis of Transport Pathways for Dipeptides versus Free Amino Acids

The intestinal epithelium possesses distinct transport systems for the absorption of di- and tripeptides and free amino acids. abdominalkey.com While there are multiple transport systems for the 20 different amino acids, a single transporter, PepT1, is responsible for the uptake of a vast number of different di- and tripeptides. abdominalkey.comresearchgate.net

A key difference lies in the kinetics and efficiency of transport. The absorption of amino acids from dipeptides is often more rapid and efficient than from a mixture of free amino acids. harvardapparatus.comjci.org This is partly because the kinetic parameters (Kt and Vmax) are more uniform among different peptides compared to the wide variation seen among free amino acids. portlandpress.com This leads to more consistent absorption rates for amino acids when delivered as peptides. portlandpress.com

Furthermore, the transport mechanisms are driven by different forces. Dipeptide transport via PepT1 is primarily energized by a proton gradient, whereas many amino acid transporters are dependent on a sodium gradient. nih.govnih.gov This distinction can lead to different physiological responses. For example, L-leucine, which is co-transported with sodium, stimulates active sodium efflux from enterocytes, while Glycyl-L-leucine has little to no such effect. nih.gov However, some dipeptides like glycylglycine (B550881) have been shown to stimulate sodium uptake, indicating some overlap or complexity in the transport mechanisms. nih.gov

The location of maximal absorption also differs. The capacity for di- and tripeptide absorption is greater in the proximal small intestine, while the capacity for free amino acid absorption is higher in the distal small intestine. abdominalkey.com After transport into the enterocyte, dipeptides are hydrolyzed into free amino acids by intracellular peptidases before being released into the bloodstream. abdominalkey.com

Enzymatic Hydrolysis and Biotransformation Pathways

Once inside the cell or within specific organelles, this compound and its derivatives are subject to enzymatic hydrolysis. This process is critical for their metabolic fate and, in the case of certain synthetic substrates, for their use as experimental tools to study cellular functions.

Substrate Specificity of Peptidases and Proteases (e.g., Cathepsin C)

This compound serves as a substrate for various peptidases, with Cathepsin C (also known as dipeptidyl peptidase I) being a prominent example. nih.govmybiosource.com Cathepsin C is a lysosomal cysteine protease that exhibits broad substrate specificity, acting on a wide range of dipeptide substrates composed of both polar and hydrophobic amino acids. mybiosource.commedchemexpress.com It functions as a dipeptidyl-peptidase, sequentially removing dipeptides from the N-terminus of protein and peptide substrates. oaepublish.com

The enzyme does have certain limitations in its substrate recognition. For instance, proline cannot be in the P1 position, and arginine is not accepted at the P2 position of the substrate. mybiosource.commedchemexpress.com Kinetic studies on Cathepsin C with various dipeptide substrates have revealed different kinetic profiles, indicating that the amino acid substituents can determine the rate-limiting steps of catalysis. acs.org Synthetic dipeptide derivatives, such as Gly-Phe-p-nitroanilide and Gly-Phe-β-naphthylamide, were among the first substrates used to measure Cathepsin C activity. oaepublish.com The fluorogenic analog, Gly-Phe-AMC, is now commonly used for this purpose. oaepublish.com

EnzymeSubstrate(s)Key Findings
Cathepsin C This compound and its derivatives (e.g., Gly-Phe-2-NNap)Exhibits broad dipeptidyl-peptidase activity. mybiosource.commedchemexpress.com The rate of hydrolysis can be influenced by the specific amino acids in the dipeptide. acs.org
Intestinal Peptidases This compoundHydrolyze the dipeptide into free glycine and L-phenylalanine within the enterocyte following transport. abdominalkey.com

Intralysosomal Hydrolysis and Osmotic Perturbation by this compound 2-naphthylamide

This compound 2-naphthylamide (GPN) is a membrane-permeant substrate of Cathepsin C that is widely used as a tool to selectively disrupt lysosomes. nih.govnih.gov The principle behind its action is that GPN diffuses across the lysosomal membrane and is then hydrolyzed by the intralysosomal enzyme Cathepsin C. nih.govpnas.orgrupress.org

The hydrolysis of GPN within the lysosome releases this compound and 2-naphthylamide. pnas.org These products are osmotically active and accumulate within the lysosome, leading to an influx of water, swelling, and eventual osmotic lysis of the organelle. nih.govrupress.orgnih.gov This induced disruption allows researchers to study lysosomal membrane permeability and to distinguish between lysosomal and prelysosomal compartments. nih.govnih.govnih.gov

Interestingly, recent studies have shown that low concentrations of GPN can trigger calcium (Ca2+) release from lysosomes without causing complete rupture, suggesting a more complex interaction with the lysosomal membrane. pnas.org Some research also indicates that GPN can evoke an increase in cytosolic pH, which in turn can cause Ca2+ release from the endoplasmic reticulum, independent of Cathepsin C activity. nih.govbiologists.com This highlights the importance of carefully interpreting results from experiments using GPN. Nevertheless, the hydrolysis of GPN by Cathepsin C remains a key mechanism for its lysosomotropic effects. nih.govpnas.org

CompoundEnzymeCellular Effect
This compound 2-naphthylamide (GPN) Cathepsin CIntralysosomal hydrolysis leads to the accumulation of osmotically active products, causing lysosomal swelling and rupture. nih.govrupress.orgnih.gov Can also induce Ca2+ release. pnas.org

Impact of Enzymatic Degradation on Peptide Stability

The stability of this compound in biological systems is largely dictated by its susceptibility to enzymatic hydrolysis. As a dipeptide, it serves as a substrate for various peptidases present in different tissues and fluids. Studies have shown that when this compound is infused into the bloodstream, it is rapidly hydrolyzed by peptidases found in plasma and various tissues. In fact, the unhydrolyzed dipeptide is often undetectable in plasma and tissues following administration, indicating a very short half-life in its intact form. nih.gov

The rate of enzymatic cleavage is significant. For instance, research using rat tissue extracts demonstrated that this compound was hydrolyzed approximately 150 to 250 times faster than its analogue, glycyldehydrophenylalanine, by liver preparations. semanticscholar.org This highlights the high efficiency of endogenous enzymes in breaking down this dipeptide.

One of the key enzymes responsible for the degradation of this compound is cathepsin C, a lysosomal cysteine protease. nih.govnih.gov The hydrolysis of a derivative, this compound 2-naphthylamide, by cathepsin C within lysosomes can lead to an accumulation of the breakdown products. nih.govnih.gov This accumulation can cause osmotic stress and result in the disruption of the lysosomal membrane. nih.govnih.gov This phenomenon has been utilized experimentally to study lysosomal membrane permeability. nih.gov The enzymatic activity of cathepsin C on this compound is influenced by factors such as pH and the presence of certain ions. For example, zinc ions (Zn²⁺) have been shown to inhibit the extralysosomal hydrolysis of this compound derivatives more effectively than the intralysosomal hydrolysis. nih.gov

The enzymatic degradation of this compound is a critical factor in its bioavailability and metabolic fate, ensuring that its constituent amino acids, glycine and L-phenylalanine, are quickly made available for various physiological processes. nih.gov

Cellular and Systemic Biological Roles

This compound is a dipeptide that is considered an incomplete breakdown product of protein digestion and catabolism. hmdb.ca It represents a transient intermediate in the complex process of breaking down dietary or endogenous proteins into their constituent amino acids. hmdb.ca

When proteins are catabolized, they are first broken down into smaller peptides by proteases. These peptides are then further hydrolyzed into dipeptides, tripeptides, and free amino acids by various peptidases. This compound is one such dipeptide that emerges during this process. However, its existence is fleeting as it is rapidly cleaved into glycine and L-phenylalanine. nih.gov

Studies involving the infusion of radiolabeled this compound in rats have shown that the dipeptide is quickly hydrolyzed, and the resulting free phenylalanine follows the same metabolic pathways as if it were administered in its free form. nih.gov The liberated glycine and L-phenylalanine are then absorbed and utilized by the body in various metabolic processes. These include being reincorporated into new proteins, serving as precursors for the synthesis of other biomolecules, or being catabolized for energy. nih.govwikipedia.org For example, L-phenylalanine is a precursor for the synthesis of tyrosine, and subsequently the catecholamines dopamine, norepinephrine, and epinephrine. wikipedia.org

The rapid hydrolysis of this compound ensures that there is no significant accumulation of the dipeptide in tissues or circulation, and its metabolic role is primarily to serve as a carrier for its constituent amino acids, which are then integrated into the body's amino acid pool. nih.govhmdb.ca

While direct evidence for this compound as a signaling molecule for G-protein coupled receptors (GPCRs) is limited, its constituent amino acid, L-phenylalanine, has been shown to modulate cellular signaling through these receptors. nih.gov GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses.

L-phenylalanine has been identified as an agonist for certain orphan GPCRs, meaning receptors whose endogenous ligand was previously unknown. For example, L-phenylalanine can activate GPR142, a Gq-coupled receptor found in enteroendocrine L-cells. nih.gov This activation leads to an increase in intracellular calcium concentration and stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood glucose levels. nih.gov Additionally, L-phenylalanine has been shown to stimulate GLP-1 and peptide YY (PYY) release and suppress food intake via the calcium-sensing receptor (CaSR), another type of GPCR. nih.gov

Furthermore, the importance of the phenylalanine residue itself in the interaction with GPCRs is highlighted in the function of β-arrestin2. A specific phenylalanine residue (Phe116) within β-arrestin2 is critical for its binding to activated GPCRs, a key step in the desensitization and internalization of these receptors. nih.gov

Some GPCRs, such as GPR93, have been found to be responsive to protein hydrolysates, which are mixtures of peptides and amino acids. physiology.org This suggests a broader role for dipeptides and other small peptides in gut sensing and signaling, although the specific contribution of this compound has not been singled out. physiology.org Therefore, while this compound is rapidly hydrolyzed, the resulting L-phenylalanine can act as a signaling molecule, influencing important physiological processes through GPCRs.

Research into the neurochemical and neuroprotective properties of this compound has primarily focused on its derivatives. Modification of the original dipeptide structure can enhance its stability and biological activity, leading to potential therapeutic applications.

One area of investigation is the development of analogues with neuroprotective effects. For instance, studies on derivatives of other small peptides, such as glycyl-L-prolyl-L-glutamic acid (GPE), have shown that modifications to the peptide backbone can influence its neuroprotective properties. nih.gov This provides a rationale for exploring similar modifications to this compound.

More directly, derivatives of L-phenylalanine, the C-terminal amino acid of the dipeptide, have demonstrated significant neuroprotective potential. Halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have been shown to protect neurons in both in vitro and in vivo models of brain ischemia. nih.gov These derivatives were found to attenuate excitatory glutamatergic synaptic transmission, which is a key mechanism of neuronal damage during a stroke. nih.gov

Furthermore, a more complex derivative of this compound, N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine, has been investigated for its biological activities. Research has indicated that this compound possesses antioxidant properties, which are crucial for protecting against oxidative stress, a common factor in many neurodegenerative diseases. It has also been evaluated for its potential as an enzyme inhibitor, which could be beneficial in conditions characterized by excessive proteolysis.

The following table summarizes some of the research findings on the neuroprotective potential of this compound derivatives and related compounds.

Interactive Data Table: Research on Neuroprotective Potential of this compound Derivatives and Related Compounds

Compound/DerivativeResearch FocusKey FindingsReference
Halogenated L-phenylalanine derivatives (e.g., DBrT)Neuroprotection in ischemia modelsAttenuated excitatory glutamatergic synaptic transmission; reduced brain infarct volume in a rat model of stroke. nih.gov
N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanineAntioxidant and enzyme inhibitory activityExhibited antioxidant properties and potential to inhibit specific proteolytic enzymes.
Glycyl-L-prolyl-L-glutamic acid (GPE) analoguesStructure-activity relationship for neuroprotectionModifications to the peptide structure influenced neuroprotective effects, providing a model for peptide-based drug design. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Throughput Detection Methods for Glycyl-L-phenylalanine and its Analogs

High-throughput methods are essential for the rapid and sensitive analysis of this compound, particularly in complex samples like biological fluids or in screening large numbers of potential interactions.

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of this compound and other amino acid derivatives. creative-proteomics.comnih.govmetwarebio.com This powerful combination allows for the separation of the dipeptide from a complex mixture by liquid chromatography, followed by its detection and quantification with high specificity and sensitivity by mass spectrometry. nih.govnih.gov The selectivity of LC-MS is a significant advantage, as it can differentiate analytes based on both their retention time in the chromatography column and their mass-to-charge ratio (m/z). nih.gov

In a typical LC-MS/MS (tandem mass spectrometry) setup, the this compound molecule is first ionized, often using electrospray ionization (ESI), and then fragmented. The resulting fragment ions create a unique "fingerprint" that allows for highly confident identification and quantification. For instance, experimental LC-MS/MS data for this compound shows a precursor ion [M-H]⁻ at an m/z of 221.2, which fragments into characteristic product ions. nih.gov This technique has been successfully applied to analyze amino acids and their derivatives in various biological samples, including human plasma and distillery wastewater. nih.govmdpi.com The development of methods using derivatization agents can further enhance detection sensitivity and chromatographic separation. nih.govmdpi.com

Table 1: LC-MS Parameters for Amino Acid Analysis

Parameter Details Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), positive and negative modes nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) nih.gov
Derivatization Often used to improve retention and sensitivity (e.g., with urea (B33335) or Phthalylglycyl chloride) nih.govresearchgate.net

| Application | Quantification in complex biological matrices like plasma and wastewater | nih.govmdpi.com |

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for the detection and study of molecules like this compound, even at very low concentrations. acs.orgspiedigitallibrary.org SERS enhances the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. koreascience.krnih.gov This enhancement allows for the detection of analytes at concentrations orders of magnitude lower than conventional Raman spectroscopy. acs.org

Research has shown that this compound adsorbs onto silver surfaces through both its carboxylate and amino groups. koreascience.kr The SERS spectrum of this compound exhibits characteristic bands, such as the amide I and II bands observed around 1670 cm⁻¹ and 1520 cm⁻¹, respectively. acs.org This technique has been utilized for the quantitative analysis of L-phenylalanine, a constituent of this compound, with a linear range of detection from 1.0 × 10⁻⁸ to 1.0 × 10⁻⁴ mol/L and a detection limit as low as 1.0 nmol/L. nih.gov SERS is also valuable for studying complexation, as the binding of the dipeptide to metal surfaces or other molecules can induce noticeable shifts in the Raman bands, providing insights into the interaction. spiedigitallibrary.orgresearchgate.net

Microfluidic and Biosensor-Based Approaches for Peptide Analysis

The development of microfluidic devices and biosensors offers promising platforms for the rapid, sensitive, and low-cost analysis of peptides like this compound. researchgate.netmdpi.com These technologies integrate sample handling, separation, and detection into a single, miniaturized chip. core.ac.uk

Microfluidic chips can be designed to perform chemiluminescence detection of L-phenylalanine, a component of the dipeptide, with high sensitivity. researchgate.net For example, a microfluidic device has been reported for the determination of L-phenylalanine with a detection limit as low as 2.4 x 10⁻¹⁰ mol/L. researchgate.net

Biosensors for phenylalanine detection often employ biological recognition elements, such as enzymes or DNA probes, coupled with a transducer that converts the binding event into a measurable signal (e.g., electrochemical or optical). mdpi.com While many biosensors target the free amino acid L-phenylalanine, the principles can be adapted for dipeptides. mdpi.com For instance, electrochemical biosensors have been developed with detection limits for phenylalanine in the nanomolar range. mdpi.com These advanced analytical platforms hold great potential for future point-of-care diagnostics and high-throughput screening applications involving this compound. nih.gov

Computational Chemistry and Bioinformatics in Glycyl L Phenylalanine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Glycyl-L-phenylalanine and its derivatives, docking studies are instrumental in understanding their interactions with protein targets.

One area of application is in the development of enzyme inhibitors. For instance, derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com Molecular docking experiments have shown that these derivatives can position the phenylalanine group at the peripheral site of the AChE pocket. mdpi.com Key interactions observed include hydrogen bonding between the carboxylate of the ligand and the backbone of residue F288, as well as π–π stacking between the phenyl group of the ligand and the indole (B1671886) of residue W279. mdpi.com

Similarly, derivatives of this compound have been studied as potential inhibitors for ricin, a highly toxic protein. nih.gov In one study, a derivative, N-(N-(pterin-7-yl)carbonylglycyl)-L-phenylalanine, was docked into the active site of the ricin A-chain (RTA). nih.gov The docking procedure was validated by achieving a low root-mean-square deviation (RMSD) of 0.77 Å between the docked pose and the experimentally determined position of the ligand, indicating a high level of accuracy for the docking protocol. nih.gov

Docking simulations have also been employed to understand how polymers can enhance the enzymatic activity of α-chymotrypsin towards the substrate N-glycyl-L-phenylalanine p-nitroanilide (GPNA). fraunhofer.de These simulations revealed that the binding of certain polymers improved the binding affinity of GPNA to the enzyme's active site. fraunhofer.de

The table below summarizes key ligand-protein interactions for this compound derivatives identified through molecular docking studies.

Target ProteinLigand DerivativeKey Interacting ResiduesType of Interaction
Acetylcholinesterase (AChE)diN-substituted Glycyl-phenylalanineF288, W279Hydrogen bond, π–π stacking mdpi.com
Ricin Toxin A-Chain (RTA)N-(N-(pterin-7-yl)carbonylglycyl)-L-phenylalanineCatalytic and secondary site residuesNot specified in detail nih.gov
α-ChymotrypsinN-glycyl-L-phenylalanine p-nitroanilide (GPNA)Active site residuesEnhanced binding affinity fraunhofer.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. protoqsar.com These models are powerful tools in drug discovery for predicting the activity of new compounds without the need for extensive laboratory testing. protoqsar.com

In the context of this compound research, QSAR models have been developed to predict the potential of its derivatives as enzyme inhibitors. mdpi.com For example, two-dimensional (2D) autocorrelation models were used to predict the acetylcholinesterase (AChE) inhibitory activities of newly synthesized diN-substituted Glycyl-phenylalanine derivatives. mdpi.com This computational screening identified these compounds as potential cholinesterase inhibitors, a finding that was later confirmed by in vitro enzymatic assays. mdpi.com

The development of a QSAR model involves several key steps:

Data Collection : A dataset of compounds with known biological activities is assembled.

Descriptor Calculation : Numerical descriptors representing the physicochemical properties of the molecules are calculated. protoqsar.com

Model Building : Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity. protoqsar.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

While specific, detailed QSAR models exclusively for this compound are not extensively published, the principles are widely applied to peptides and their derivatives. For instance, QSAR models have been successfully used to predict the larval settlement activity of various peptides, demonstrating the ability to model biological activity based on amino acid properties and positions. biologists.com Multi-target QSAR (mt-QSAR) models have also been developed to design inhibitors for proteins in various pathogenic parasites, showcasing the versatility of this approach. researchgate.netnih.gov

The table below outlines the general workflow for developing a QSAR model, which is applicable to the study of this compound derivatives.

StepDescriptionExample Application
Dataset Assembly Collection of molecules with measured biological activity (e.g., IC50 values).Assembling a database of diN-substituted Glycyl-phenylalanine derivatives with their AChE inhibitory activities. mdpi.com
Descriptor Calculation Generation of numerical values representing molecular properties (e.g., hydrophobicity, size, electronic properties).Calculating 2D autocorrelation descriptors for the Glycyl-phenylalanine derivatives. mdpi.com
Model Generation Using statistical methods like multiple linear regression or machine learning to create the predictive model.Developing a classification model to predict whether a compound will be an active or inactive AChE inhibitor. mdpi.com
Validation Assessing the model's accuracy and predictive power using internal and external test sets.Using the developed model to predict the activity of new, untested Glycyl-phenylalanine derivatives. mdpi.com

Advanced Simulation Techniques for Conformational and Reactive Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of molecules over time. glycoforum.gr.jp These simulations are crucial for understanding the dynamic behavior of peptides like this compound in different environments.

MD simulations have been used to study the conformational landscape of this compound and related peptides. For instance, simulations of the tripeptide Glycyl-phenylalanyl-alanine (GFA) explored its free-energy surface, identifying the most stable conformations. researchgate.net Such studies often employ advanced techniques like metadynamics to enhance the sampling of the conformational space. researchgate.net The choice of force field, which defines the potential energy of the system, is critical for the accuracy of these simulations. researchgate.netacs.org

In addition to conformational analysis, reactive molecular dynamics simulations can be used to study chemical reactions. researchgate.net These simulations employ reactive force fields (ReaxFF) that allow for the formation and breaking of chemical bonds. researchgate.net While specific ReaxFF studies on this compound are not prominent in the provided results, this technique has been applied to study the adsorption and reaction of its constituent amino acid, glycine (B1666218), on surfaces. researchgate.net

Advanced simulation techniques are also used to investigate the interactions of this compound with other molecules. For example, MD simulations have been used to study the interaction between this compound and β-cyclodextrin, providing insights into the formation of inclusion complexes. uc.ptresearchgate.net Furthermore, MD simulations have been instrumental in understanding how polymers modulate the activity of α-chymotrypsin on a this compound-derived substrate by revealing changes in the active site's size and accessibility. fraunhofer.de

The table below highlights various advanced simulation techniques and their applications in the study of this compound and related systems.

Simulation TechniqueApplicationKey Findings
Molecular Dynamics (MD) Studying the interaction of this compound with β-cyclodextrin. uc.ptresearchgate.netProvides insights into the formation and stability of the inclusion complex. uc.ptresearchgate.net
Metadynamics Exploring the free-energy surface of the Glycyl-phenylalanyl-alanine (GFA) tripeptide. researchgate.netIdentifies the most stable conformations of the peptide. researchgate.net
Reactive Force Field (ReaxFF) MD Simulating the adsorption of glycine on a copper surface. researchgate.netReveals the preferred binding modes and reactive processes at the interface. researchgate.net
Enhanced Sampling MD Studying the conformational dynamics of cyclic peptides. nih.govAllows for efficient sampling of the conformational space to understand structure-activity relationships. nih.gov

Emerging Research Directions and Potential Academic Applications

Design of Peptidomimetics and Peptide Analogs with Modified Stability and Bioactivity

The dipeptide Glycyl-L-phenylalanine serves as a fundamental scaffold in the burgeoning field of peptidomimetics, which aims to develop peptide-like molecules with enhanced therapeutic properties. A primary challenge in the clinical application of native peptides is their susceptibility to proteolytic degradation, leading to short half-lives and reduced bioavailability. To overcome these limitations, researchers are actively exploring modifications of the this compound backbone to create analogs with improved stability and bioactivity.

One common strategy involves the substitution of L-amino acids with their D-enantiomers. This alteration renders the peptide bond resistant to cleavage by endogenous proteases, thereby extending the molecule's circulation time. nih.gov Another approach is the introduction of unnatural amino acids or chemical modifications to the peptide bonds themselves. These modifications can range from simple alterations to the creation of 'peptoids,' where the side chain is shifted to the α-amino group, a change that has been shown to confer resistance to enzymatic degradation without compromising biological activity. jenabioscience.com

Furthermore, the cyclization of peptides containing the this compound motif is a powerful technique to enhance stability. By linking the N-terminus and C-terminus, the conformational flexibility of the peptide is reduced, making it a less favorable substrate for proteases. mdpi.com Computational and experimental studies are crucial in this design process, helping to predict how specific modifications will impact the three-dimensional structure and, consequently, the biological activity of the resulting peptidomimetic. nih.gov The overarching goal is to create analogs that retain the desired therapeutic effects of the parent peptide while exhibiting a more favorable pharmacokinetic profile. nih.govresearchgate.net

Development of Enzyme Inhibitors and Probes for Protease Activity

This compound and its derivatives are instrumental in the development of specific enzyme inhibitors and probes for monitoring protease activity, particularly for the lysosomal cysteine protease, Cathepsin C. wikipedia.orgoaepublish.com Cathepsin C, also known as dipeptidyl peptidase I, plays a crucial role in the activation of serine proteases in immune cells and is implicated in various inflammatory diseases. wikipedia.orgoaepublish.com

Synthetic dipeptide derivatives of this compound are commonly used as substrates to measure Cathepsin C activity in vitro. oaepublish.com For instance, Gly-Phe-p-nitroanilide and Gly-Phe-β-naphthylamide were among the first substrates developed for this purpose. A more widely used fluorogenic substrate is the 7-amido-4-methylcoumarin analog (Gly-Phe-AMC), which allows for sensitive detection of enzyme activity. oaepublish.com The development of such substrates is critical for high-throughput screening of potential Cathepsin C inhibitors.

The specificity of this compound for Cathepsin C also makes it a valuable tool for creating probes to distinguish between different cellular compartments. For example, this compound 2-naphthylamide (GPN) is a cell-permeable substrate that is specifically hydrolyzed by Cathepsin C within lysosomes. The accumulation of its cleavage products leads to osmotic lysis of the lysosomes, a phenomenon that can be used to differentiate between lysosomes and prelysosomal endocytic vacuoles. nih.govnih.gov This selective lysosomal disruption allows researchers to investigate the distinct roles of these organelles in cellular processes.

Substrate DerivativeApplication
Gly-Phe-p-nitroanilideIn vitro measurement of Cathepsin C activity
Gly-Phe-β-naphthylamideIn vitro measurement of Cathepsin C activity
Gly-Phe-AMCFluorogenic substrate for sensitive detection of Cathepsin C activity
This compound 2-naphthylamide (GPN)Probe for distinguishing between lysosomes and endosomes

Applications in Material Science and Nanotechnology (e.g., Dipeptide-based Nanostructures, Metal-Organic Frameworks)

The self-assembly properties of dipeptides, including those containing phenylalanine, have garnered significant interest in the fields of material science and nanotechnology. The diphenylalanine (Phe-Phe) motif, a close relative of this compound, is a well-studied building block for the creation of a variety of nanostructures such as nanotubes, nanovesicles, and hydrogels. mdpi.comnih.gov These self-assembled structures are driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings of the phenylalanine residues. upc.edu

The specific morphology of the resulting nanostructure can be influenced by subtle changes in the dipeptide sequence or the experimental conditions. For example, triphenylalanine peptides have been shown to self-assemble into solid plate-like nanostructures and nanospheres, in contrast to the hollow nanotubes and nanovesicles formed by diphenylalanine. ibm.com The surface on which the self-assembly occurs also plays a critical role in directing the final structure. nih.gov These peptide-based nanomaterials are being explored for a range of applications, including as scaffolds for tissue engineering, components of biosensors, and in nanoelectromechanical systems. mdpi.com

In a different vein, amino acids like L-phenylalanine are being incorporated as chiral linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The inclusion of chiral amino acids can impart enantioselectivity to the MOF, making them useful for applications such as chiral separations and asymmetric catalysis. nih.govttu.edu The functional groups of the amino acids can also be incorporated at defect sites within the MOF structure, potentially enhancing properties like CO2 capture. nih.gov

Application AreaSpecific Use of Phenylalanine-containing Dipeptides/Amino Acids
NanotechnologySelf-assembly into nanotubes, nanovesicles, nanospheres, and hydrogels. mdpi.comibm.com
Material ScienceFormation of dendritic structures on surfaces. bohrium.com
Metal-Organic Frameworks (MOFs)Incorporation as chiral linkers for enantioselective applications and functionalization for improved gas capture. nih.govttu.edu

Role in Understanding Lysosomal Homeostasis and Related Disorders

This compound derivatives have become indispensable tools for investigating lysosomal homeostasis and the pathophysiology of lysosomal storage disorders. The lysosome is a critical organelle responsible for the degradation and recycling of cellular waste. rupress.org Its proper function is essential for maintaining cellular health.

As mentioned previously, this compound 2-naphthylamide (GPN) is a cell-permeable substrate for the lysosomal enzyme Cathepsin C. nih.govnih.gov Upon entering the lysosome, GPN is cleaved by Cathepsin C, and the resulting products accumulate, leading to osmotic swelling and subsequent rupture of the lysosomal membrane. nih.govnih.govnih.gov This selective disruption of lysosomes allows researchers to study the consequences of lysosomal dysfunction in a controlled manner.

This technique has been employed to distinguish lysosomes from other endocytic compartments and to investigate the role of lysosomes in various cellular processes. nih.govnih.gov For instance, studies have used GPN to demonstrate the presence of functional lysosomes in dendrites and dendritic spines of neurons, linking lysosomal degradation capacity to their trafficking and function in these neuronal compartments. rupress.orgnih.gov By inducing lysosomal membrane permeabilization, researchers can also explore the downstream cellular signaling events that are triggered by lysosomal damage, providing insights into the cellular response to lysosomal stress and its relevance to lysosomal storage disorders.

Pharmacological and Biological Signaling Investigations

The constituent amino acids of this compound, glycine (B1666218) and L-phenylalanine, are both involved in various biological signaling pathways. L-phenylalanine, for instance, has been shown to activate certain G protein-coupled receptors (GPCRs), suggesting a role in metabolic processes that is more significant than previously understood. scholaris.ca Signal transduction through these receptors can influence a wide array of cellular responses, from gene expression to metabolic regulation. scholaris.ca

Recent research has also uncovered a role for phenylalanine in modifying key proteins involved in insulin (B600854) signaling. Specifically, phenylalanine has been found to modify the insulin receptor beta (IRβ), leading to its inactivation and a subsequent impairment of glucose uptake. nih.govnih.gov This finding highlights a direct link between elevated levels of an amino acid and the development of insulin resistance, a hallmark of type 2 diabetes.

While much of the research has focused on the individual amino acids, the dipeptide this compound itself can be investigated as a potential signaling molecule. The transport and metabolism of dipeptides are distinct from those of free amino acids, and it is plausible that this compound could have unique interactions with cellular receptors and signaling pathways. Further research is needed to elucidate the specific pharmacological and biological signaling roles of this dipeptide, including its potential to modulate the pathways influenced by its constituent amino acids.

Q & A

How do researchers measure solute-solvent interactions for Glycyl-L-phenylalanine in ionic liquid solutions?

Level: Basic
Methodology:
Solute-solvent interactions are quantified using density and speed of sound measurements (Anton Paar DSA 5000 M apparatus) across temperatures (288.15–318.15 K) and ionic liquid concentrations (0.000–0.050 mol kg⁻¹). Parameters like apparent molar volume (Vφ) and partial molar volume at infinite dilution (V₀) are derived to assess interactions. For example, positive ΔV₀ values indicate strong polar-ionic or polar-polar interactions between this compound and ionic liquids like [C₁₀mim]Br .

What thermodynamic parameters are critical for characterizing this compound in aqueous ionic liquid systems?

Level: Basic
Methodology:
Key parameters include:

  • Partial molar volume of transfer (ΔV₀): Reflects solute-solvent interactions; positive values suggest structural enhancement via ion-dipole interactions .
  • Apparent molar isentropic compression (Kφ,s): Measures compressibility changes, indicating hydration sphere overlap .
  • Pair (VAB, KAB) and triplet (VABB, KABB) interaction coefficients: Calculated using the McMillan-Mayer framework to distinguish solute-solute vs. solute-solvent interactions .

How can researchers resolve contradictions in solvent interaction data across studies?

Level: Advanced
Methodology:
Contradictions in ΔV₀ or Kφ,s values arise from variations in ionic liquid alkyl chain length, temperature, or measurement techniques. To resolve discrepancies:

  • Cross-validate using co-sphere overlap models to distinguish structural vs. destructuring effects .
  • Analyze interaction coefficients (VAB/KAB): Positive VAB values indicate dominant solute-solvent interactions, while negative KAB suggests reduced compressibility due to hydration .
  • Control variables like ionic strength and temperature gradients to isolate confounding factors .

What advanced models explain the structural effects of this compound in solvent systems?

Level: Advanced
Methodology:

  • Hepler’s constant (∂²V₀/∂T²): Predicts structure-making/breaking tendencies. Positive values indicate enhanced solvent ordering .
  • Co-sphere overlap hypothesis: Posits that positive ΔV₀ arises from overlapping hydration spheres, stabilizing polar-ionic interactions .
  • Friedman-Krishnan equations: Quantify transfer properties (ΔV₀, ΔK₀) using interaction coefficients to model solute-solvent dynamics .

How do temperature and ionic liquid concentration affect solvation behavior?

Level: Basic
Methodology:

  • Temperature: Increasing temperature reduces solvent viscosity, enhancing solute mobility and weakening ion-dipole interactions. For this compound, Vφ increases with temperature due to reduced hydration .
  • Ionic liquid concentration: Higher [C₁₀mim]Br concentrations amplify ΔV₀ (positive trend), as elongated alkyl chains strengthen hydrophobic interactions .

What methodologies are used to study metal ion complexes with this compound?

Level: Advanced
Methodology:

  • Potentiometry and spectrophotometry: Determine stability constants (log β) for complexes with ions like Tl⁺ or Cd²⁺. For example, log β = 10.70 for [Cd(Gly-L-Phe)]⁺ in aqueous solutions .
  • pH-dependent speciation: Identifies mononuclear 1:1 complexes (e.g., [Cd(HL)]²⁺) in the pH range 1.5–10.5 .

How to design experiments for analyzing contradictory volumetric data?

Level: Advanced
Methodology:

  • Replicate conditions: Ensure consistent ionic strength (e.g., 0.1 mol dm⁻³ NaClO₄) and purity of ionic liquids .
  • Validate with polynomial fitting: Use equations like V0=a+bT+cT2V_0 = a + bT + cT^2 to model temperature dependence and compare theoretical vs. experimental deviations (σ < 0.05) .
  • Leverage density/sound speed correlations: Discrepancies in V0V_0 vs. K0K_0 trends highlight measurement errors or unaccounted interactions .

How do ionic liquid alkyl chain lengths influence this compound solvation?

Level: Basic
Methodology:
Longer alkyl chains (e.g., C₁₀ in [C₁₀mim]Br vs. C₆) enhance hydrophobic interactions, increasing ΔV₀ and reducing compressibility. Structural promoters (n(C) = 6, 10, 12) stabilize zwitterionic amino acids via cation-π interactions .

What statistical approaches are used to interpret interaction coefficients?

Level: Advanced
Methodology:

  • Least-squares fitting: Derive V0V_0 and SS^* (slope) from Vφ=V0+SmV_φ = V_0 + S^* \cdot m, where mm is molality .
  • Error analysis: Calculate standard errors for coefficients (e.g., ΔV₀ ± 0.05 cm³ mol⁻¹) to assess data reliability .
  • Multivariate regression: Correlate parameters like VABV_{AB} and KABK_{AB} to identify dominant interaction types (polar vs. nonpolar) .

How to assess the role of zwitterionic centers in solvent interactions?

Level: Advanced
Methodology:

  • Zwitterion dominance: Negative SS^* values at low temperatures indicate strong [C₁₀mim]Br binding to zwitterionic centers, confirmed via NMR or conductivity .
  • Hydration sphere analysis: Compare ΔK₀ (compressibility) with ΔV₀ to detect hydration changes. Negative ΔK₀ suggests disrupted water structure near zwitterions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.